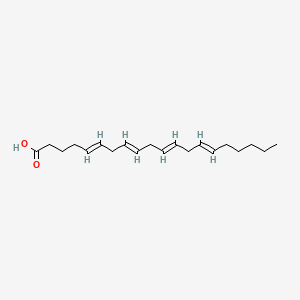
5,8,11,14-Eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14-Eicosatetraenoic acid, commonly known as arachidonic acid, is a polyunsaturated omega-6 fatty acid. It is a 20-carbon chain with four cis double bonds located at the 5th, 8th, 11th, and 14th carbon atoms. This compound is a key component of the phospholipids that make up cell membranes and is involved in cellular signaling as a precursor to eicosanoids, which are signaling molecules that play various roles in inflammation and immunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,8,11,14-Eicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acidThe reaction conditions typically require the presence of oxygen and specific cofactors that facilitate the desaturation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as animal liver, fish oil, and certain fungi. The extraction process includes saponification of the fats to release the fatty acids, followed by purification steps such as distillation and crystallization to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11,14-Eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to form hydroperoxy and hydroxy derivatives.
Substitution: This involves replacing one functional group with another, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Lipoxygenase enzymes, molecular oxygen.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
Oxidation: Hydroperoxy-eicosatetraenoic acids (HPETEs), hydroxy-eicosatetraenoic acids (HETEs).
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
5,8,11,14-Eicosatetraenoic acid has numerous applications in scientific research:
Mécanisme D'action
5,8,11,14-Eicosatetraenoic acid exerts its effects primarily through its conversion to eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These eicosanoids act on specific receptors and pathways to mediate inflammatory responses, vasodilation, and platelet aggregation. The molecular targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which catalyze the formation of various eicosanoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,11,14,17-Eicosatetraenoic acid: An omega-3 fatty acid with similar structural features but different biological functions.
Dihomo-gamma-linolenic acid: A precursor to 5,8,11,14-Eicosatetraenoic acid with three double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its role as a precursor to a wide range of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its ability to be converted into both pro-inflammatory and anti-inflammatory molecules makes it a versatile compound in biological systems .
Propriétés
Numéro CAS |
7771-44-0 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
Clé InChI |
YZXBAPSDXZZRGB-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Description physique |
Liquid; [Merck Index] Liquid |
Pression de vapeur |
0.00000015 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)



![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)

![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)

![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)

